4,4-Dimethyl-2-[[6-(trifluoromethyl)pyridazin-3-yl]amino]pentan-1-ol
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Overview
Description
4,4-Dimethyl-2-[[6-(trifluoromethyl)pyridazin-3-yl]amino]pentan-1-ol is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-[[6-(trifluoromethyl)pyridazin-3-yl]amino]pentan-1-ol typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via radical trifluoromethylation, which involves the use of a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a radical initiator.
Amination and Alkylation: The amino group is introduced through nucleophilic substitution, followed by alkylation to attach the 4,4-dimethylpentan-1-ol moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-2-[[6-(trifluoromethyl)pyridazin-3-yl]amino]pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-Dimethyl-2-[[6-(trifluoromethyl)pyridazin-3-yl]amino]pentan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-2-[[6-(trifluoromethyl)pyridazin-3-yl]amino]pentan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The pyridazine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
- 4,4-Dimethyl-2-[[6-(trifluoromethyl)pyridazin-3-yl]amino]butan-1-ol
- 4,4-Dimethyl-2-[[6-(trifluoromethyl)pyridazin-3-yl]amino]hexan-1-ol
Uniqueness
The uniqueness of 4,4-Dimethyl-2-[[6-(trifluoromethyl)pyridazin-3-yl]amino]pentan-1-ol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the pyridazine ring provides a versatile scaffold for further functionalization .
Properties
IUPAC Name |
4,4-dimethyl-2-[[6-(trifluoromethyl)pyridazin-3-yl]amino]pentan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3N3O/c1-11(2,3)6-8(7-19)16-10-5-4-9(17-18-10)12(13,14)15/h4-5,8,19H,6-7H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKLDKGILPCFNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(CO)NC1=NN=C(C=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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